molecular formula C10H15NO3 B6168264 5-{[methyl(propyl)amino]methyl}furan-2-carboxylic acid CAS No. 1094931-49-3

5-{[methyl(propyl)amino]methyl}furan-2-carboxylic acid

Cat. No.: B6168264
CAS No.: 1094931-49-3
M. Wt: 197.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[methyl(propyl)amino]methyl}furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[methyl(propyl)amino]methyl}furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with methyl(propyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common reaction conditions include moderate temperatures and neutral to slightly acidic pH levels.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

5-{[methyl(propyl)amino]methyl}furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 5-{[methyl(propyl)amino]methyl}furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-{[methyl(propyl)amino]methyl}furan-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 5-{[methyl(propyl)amino]methyl}furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A simpler derivative with similar reactivity but lacking the amino group.

    5-methylfuran-2-carboxylic acid: Another derivative with a methyl group at the 5-position instead of the amino group.

    2,5-furandicarboxylic acid: A more oxidized form with two carboxylic acid groups.

Uniqueness

5-{[methyl(propyl)amino]methyl}furan-2-carboxylic acid is unique due to the presence of the methyl(propyl)amino group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for forming various derivatives, making it a valuable compound in synthetic and medicinal chemistry.

Properties

CAS No.

1094931-49-3

Molecular Formula

C10H15NO3

Molecular Weight

197.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.